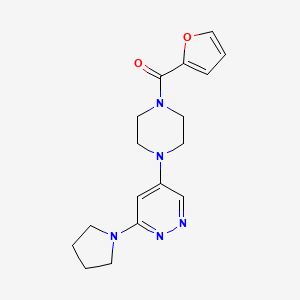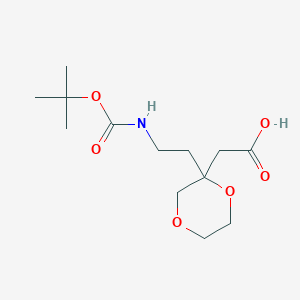
2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid” contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds similar to “2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid” has been reported in the literature . For instance, the synthesis of a related compound involved the use of di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C . Another method involved adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0 °C, then warming to ambient temperature .Molecular Structure Analysis
The molecular structure of this compound is complex, with a BOC group attached to an amino group, which is part of a larger organic structure . The BOC group can be removed under certain conditions, such as with strong acids like trifluoroacetic acid in dichloromethane, or with HCl in methanol .Chemical Reactions Analysis
The BOC group in the compound can be removed under certain conditions . This can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The removal of the BOC group is a key step in many chemical reactions involving this compound .Wissenschaftliche Forschungsanwendungen
Tissue Scaffolding
This compound is used in the preparation of tissue scaffolding, which is a critical component in tissue engineering. Tissue scaffolding provides a supportive structure for cell attachment and tissue development .
Drug Delivery Systems
“NCA-AG”, as it is sometimes referred, plays a role in drug delivery systems. These systems are designed to deliver drugs in a controlled manner over a period of time, which can be crucial for treatment efficacy .
Synthetic Wool and Silk Substitutes
The compound has been utilized in creating synthetic substitutes for wool and silk. This application is significant in the textile industry, offering alternatives that can be produced sustainably .
Amino Acid Protection
It serves as an amino acid protecting agent. This is essential in peptide synthesis, where protecting groups are used to temporarily mask certain functional groups to prevent unwanted reactions .
Synthesis of Phosphatidylserine
The compound is used in synthesizing phosphatidylserine, an important phospholipid component of cell membranes. It plays a key role in cell cycle signaling .
Synthesis of Ornithine
It is also involved in the synthesis of ornithine, an amino acid that plays a role in the urea cycle. Ornithine helps to dispose of excess nitrogen in the body .
Wirkmechanismus
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
The synthesis of this compound involves the alkylation of 1h-1,2,4-triazole with an o-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the n-protected β-aminoalcohol by potassium permanganate .
Pharmacokinetics
The boc group can increase the solubility of the compound in aqueous media , which could potentially impact its bioavailability.
Result of Action
The presence of the boc group can protect amines from unwanted reactions during synthesis, and its removal can free the amine to participate in subsequent reactions .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be deprotected under mild acidic conditions . Therefore, the pH of the environment could potentially influence the timing and extent of this deprotection, thereby affecting the compound’s action and efficacy.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,4-dioxan-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)20-11(17)14-5-4-13(8-10(15)16)9-18-6-7-19-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBNAPZEFHPHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(COCCO1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

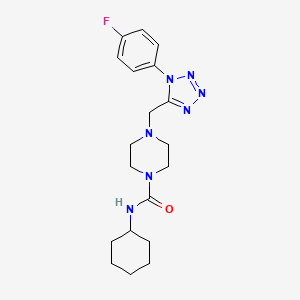
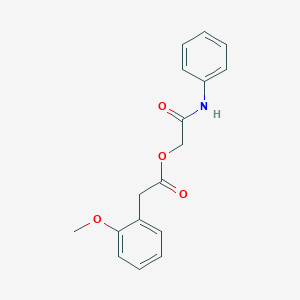

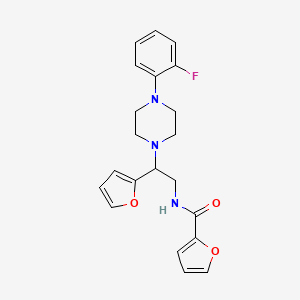
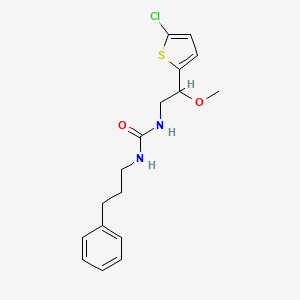

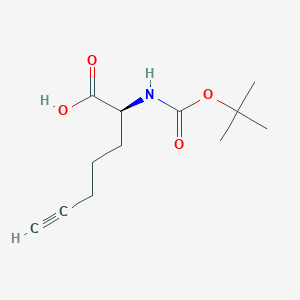
![1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol](/img/structure/B2985147.png)
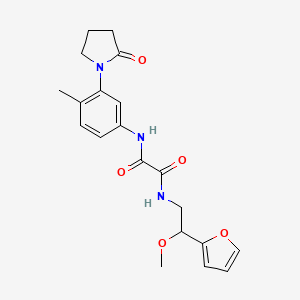
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2985149.png)
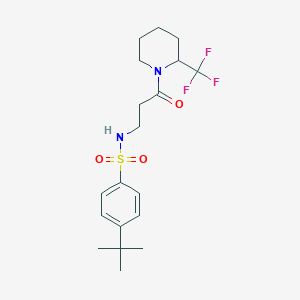
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2985152.png)
